methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate
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Overview
Description
METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves the condensation of benzylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene in the presence of potassium carbonate and DMF at room temperature for 12 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-[(4Z)-4-[(BENZYLAMINO)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure provides a versatile platform for further modifications and the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[4-(benzyliminomethyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H19N3O3/c1-26-19(24)12-18-17(14-21-13-15-8-4-2-5-9-15)20(25)23(22-18)16-10-6-3-7-11-16/h2-11,14,22H,12-13H2,1H3 |
InChI Key |
KCJBIQDGHMNEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CC=C3 |
Origin of Product |
United States |
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